Tungstosilicic acid hydrate, Reagent Grade

Übersicht

Beschreibung

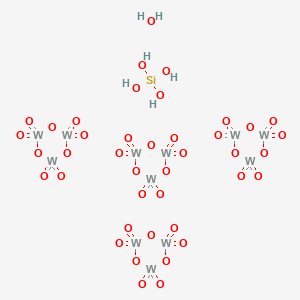

Tungstosilicic acid, also known as Silicotungstic acid, is a heteropoly acid with the chemical formula H4[SiW12O40]. It forms hydrates H4[SiW12O40]·nH2O. In freshly prepared samples, n is approximately 29, but after prolonged desiccation, n = 6 . It is a white solid, although impure samples may appear yellow . It is used as a catalyst in the chemical industry and for organic synthesis, minerals separation, and as a reagent for alkaloids .

Synthesis Analysis

Tungstosilicic acid has been synthesized and characterized by various physicochemical techniques such as thermogravimetric analysis (TGA), Fourier transform infrared (FT-IR), laser-Raman spectroscopy, diffuse reflectance spectroscopy (DRS), N2 adsorption–desorption, 29Si-magic-angle spinning (MAS) NMR, X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) . It has been supported over bentonite clay and used as a catalyst for the synthesis of dihydropyrimidones .Molecular Structure Analysis

The molecular structure of Tungstosilicic acid is complex, with the chemical formula H4[SiW12O40]. It forms hydrates H4[SiW12O40]·nH2O .Chemical Reactions Analysis

Tungstosilicic acid has been used as a catalyst in various chemical reactions. For instance, it has been used in the Biginelli reaction , and in the esterification of succinic acid with n-butanol and glycerol with acetic acid .Physical and Chemical Properties Analysis

Tungstosilicic acid is a white solid with a molar mass of 2878.2 g/mol. It has a melting point of 53 °C . It is stable under normal conditions .Wissenschaftliche Forschungsanwendungen

Catalysis in Biodiesel Production Tungstosilicic acid (HSiW) shows promising applications in the field of biofuel production. For instance, its use in the esterification of oleic acid with methanol for biodiesel synthesis has been explored. HSiW, when anchored to mesoporous molecular sieves SBA-15, demonstrates efficient catalytic properties, leading to an environmentally friendly approach to biodiesel synthesis (Chen et al., 2015).

Photocatalysis in Wastewater Treatment Tungstosilicic acid (TSA) immobilized on zeolites has been used in photocatalytic degradation of pollutants like the azo dye methyl orange. This application is particularly relevant in wastewater treatment, where TSA-based materials show potential in the photocatalytic treatment of dye-containing wastewater (Marchena et al., 2016).

Safety and Hazards

Tungstosilicic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact with skin and eyes .

Wirkmechanismus

Target of Action

Tungstosilicic acid hydrate primarily targets chemical reactions where it acts as a catalyst . It is particularly effective in esterification, oxidation, and other chemical reactions .

Mode of Action

The compound interacts with its targets by accelerating the rate of chemical reactions. For instance, it is used to manufacture ethyl acetate by the alkylation of acetic acid by ethylene . It has also been commercialized for the oxidation of ethylene to acetic acid .

Biochemical Pathways

Tungstosilicic acid hydrate affects various biochemical pathways. It has been used in the preparation of silicotungstate butylmethylimidazolium bromide ionic liquid hybrid material . It also plays a role in the synthesis of SnII-substituted Keggin-type polyoxometalates as photocatalysts .

Pharmacokinetics

Its solubility in water is known to be 100 mg/ml, which could potentially impact its bioavailability .

Result of Action

The molecular and cellular effects of Tungstosilicic acid hydrate’s action are largely dependent on the specific reactions it catalyzes. For instance, in the production of ethyl acetate, it facilitates the combination of acetic acid and ethylene to form ethyl acetate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tungstosilicic acid hydrate. For instance, the compound is a white solid that can appear yellow in impure samples . Its efficacy as a catalyst can be maximized when it is dispersed on silica gel at 20-30 wt% .

Eigenschaften

IUPAC Name |

silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O4Si.H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h1-4H;1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTPFSYIGLFGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O[Si](O)(O)O.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6O41SiW12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2896.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene](/img/structure/B3069033.png)

![13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069118.png)

![1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)-](/img/structure/B3069130.png)